molecular formula C20H22ClFN4O2 B10994017 N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10994017
M. Wt: 404.9 g/mol
InChI Key: FNSOTSNJGIUZEA-UHFFFAOYSA-N
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Description

N-{2-[(3-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine-carboxamide core substituted with a 4-fluorophenyl group and an acetamide side chain bearing a 3-chlorobenzyl moiety.

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-3-1-2-15(12-16)13-23-19(27)14-24-20(28)26-10-8-25(9-11-26)18-6-4-17(22)5-7-18/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28)

InChI Key

FNSOTSNJGIUZEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Conventional Piperazine Derivatization

The patent CA2186023C outlines a process for preparing 2-piperazinecarboxylic acid derivatives via N-acylation of piperazinecarboxylic acids. For this compound, 4-(4-fluorophenyl)piperazine is synthesized through nucleophilic aromatic substitution. A fluorophenyl group is introduced to piperazine using 1-fluoro-4-nitrobenzene under basic conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Key Reaction Conditions :

  • Substrate : Piperazine (1.0 equiv)

  • Reagent : 1-Fluoro-4-nitrobenzene (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 80°C, 12 h

  • Yield : 68–72%

Photoredox-Catalyzed Piperazine Synthesis

Recent advances in organic photoredox catalysis enable programmable piperazine synthesis without prefunctionalized substrates. Using N-methylcarbamoyl ene-carbamates and imines, a 6-endo-trig radical cyclization forms the piperazine ring. This method offers superior regioselectivity and scalability:

Ene-carbamate+IminePhotoredox Catalyst (e.g., Mes-Acr+),Blue LEDPiperazine Core[4]\text{Ene-carbamate} + \text{Imine} \xrightarrow{\text{Photoredox Catalyst (e.g., Mes-Acr}^+), \text{Blue LED}} \text{Piperazine Core} \quad

Advantages :

  • Avoids hazardous reagents (e.g., phosgene)

  • Yields: 78–92% for substituted piperazines

Carboxamide Formation

The carboxamide group is introduced via coupling reactions between the piperazine intermediate and a carbonyl-containing reagent.

Acyl Chloride Coupling

Acyl chlorides react with primary or secondary amines to form carboxamides. For this compound, 4-(4-fluorophenyl)piperazine is treated with chloroacetyl chloride to yield 4-(4-fluorophenyl)-1-(chloroacetyl)piperazine :

Piperazine+ClCH2COClEt3N, CH2Cl2Chloroacetylpiperazine[8]\text{Piperazine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Chloroacetylpiperazine} \quad

Reaction Parameters :

  • Temperature : 0°C → room temperature

  • Yield : 85–90%

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates carboxylic acids for amide bond formation without racemization. In a study by PMC8000848, CDI facilitated coupling between pyrrolidinone acetic acids and piperazines. Applied here, chloroacetylpiperazine reacts with 3-chlorobenzylamine using CDI:

ClCH2CONH-Piperazine+3-Cl-BenzylamineCDI, DMFTarget Compound[12]\text{ClCH}_2\text{CONH-Piperazine} + \text{3-Cl-Benzylamine} \xrightarrow{\text{CDI, DMF}} \text{Target Compound} \quad

Optimized Conditions :

  • Molar Ratio : 1:1.2 (piperazine:amine)

  • Solvent : Anhydrous DMF, 24 h, room temperature

  • Yield : 62–75%

Side-Chain Functionalization

The 3-chlorobenzylamino group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Chloroacetylpiperazine undergoes displacement with 3-chlorobenzylamine in the presence of a base:

ClCH2CONH-Piperazine+H2N-CH2C6H4Cl-3K2CO3,CH3CNProduct[10]\text{ClCH}2\text{CONH-Piperazine} + \text{H}2\text{N-CH}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Product} \quad

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7)
Purity : >98% (HPLC)

Reductive Amination

An alternative route involves condensing 4-(4-fluorophenyl)piperazine-1-carbaldehyde with 3-chlorobenzylamine followed by NaBH₄ reduction:

Piperazine-CHO+3-Cl-BenzylamineNaBH4,MeOHProduct[8]\text{Piperazine-CHO} + \text{3-Cl-Benzylamine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Product} \quad

Yield : 70–78%

Industrial-Scale Optimization

For large-scale production, continuous-flow photoredox systems enhance efficiency. The method from JACS (2024) achieves gram-scale piperazine synthesis with 89% yield. Subsequent steps utilize flow reactors for acyl chloride coupling, reducing reaction times from hours to minutes.

Table 1. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Conventional Acylation68–7595–98Moderate
Photoredox Catalysis78–92>99High
CDI-Mediated Coupling62–7597–99High

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., 4-fluorophenyl δ = 7.12–7.35 ppm; 3-chlorobenzyl δ = 4.45 ppm).

  • HRMS : Molecular ion [M+H]⁺ at m/z 404.9.

  • HPLC : Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation

  • Racemization : CDI coupling minimizes epimerization.

  • Byproducts : Silica gel chromatography removes unreacted 3-chlorobenzylamine.

  • Solvent Waste : Flow reactors reduce DMF usage by 40% .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings, leading to flaccid paralysis of certain organisms . This mechanism highlights its potential use in neuropharmacology and as an anthelmintic agent.

Comparison with Similar Compounds

Piperazine-Carboxamides with Halogenated Substituents
  • N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (CAS 1324079-34-6): Features a 4-chlorobenzyl group instead of 3-chlorobenzyl. Molecular weight: 386.9 g/mol; synthesized via similar coupling reactions but lacks fluorophenyl substitution .
  • 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide (CAS 1324085-81-5): Replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and introduces a furanmethyl side chain. Molecular weight: 376.8 g/mol; demonstrates variability in substituent positioning and heterocyclic incorporation .
Fluorophenyl-Substituted Piperazines
  • N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2): Yield: 52.2%; melting point: 189.5–192.1°C. Incorporates a fluorophenyl group but replaces the acetamide side chain with a quinazolinone scaffold .
  • N-(4-Fluorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22d): Synthesized in 68% yield; features a benzooxazinone-propanoyl linker, highlighting the impact of extended conjugated systems on physicochemical properties .
Chlorobenzyl-Containing Analogues
  • N-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide (CAS 667877-37-4): Molecular formula: C₁₉H₂₁ClFN₃O₃S.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

Compound Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Chlorobenzyl, 4-Fluorophenyl N/A N/A ~414.3 (calculated) Piperazine-carboxamide core
6k () Bis(4-Fluorophenyl)methyl ~58 132–230 ~600 (estimated) Sulfamoylamino group
A3 () 4-Fluorophenyl 57.3 196.5–197.8 ~380 (estimated) Quinazolinone scaffold
CAS 1324079-34-6 () 4-Chlorobenzyl, Phenyl N/A N/A 386.9 No fluorine substitution
22d () 4-Fluorophenyl, Benzooxazinone 68 N/A ~437.4 (calculated) Extended conjugated system
  • Melting Points : Halogenated derivatives (e.g., 6k in ) exhibit higher melting points (132–230°C), likely due to increased molecular symmetry and intermolecular halogen bonding .
  • Synthesis Yields : Carboxamide coupling reactions typically yield 45–68%, as seen in and , suggesting moderate efficiency for the target compound’s synthesis .

Structure-Activity Relationship (SAR) Insights

  • Halogen Positioning :
    • 3-Chlorobenzyl (target) vs. 4-chlorobenzyl (CAS 1324079-34-6): Meta-substitution may enhance lipophilicity and alter receptor binding compared to para-substituted analogues .
    • Fluorine at 4-position (target) vs. 3-position (A2 in ): Fluorine’s electron-withdrawing effects can modulate piperazine basicity and pharmacokinetics .

Biological Activity

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C19H21ClFN3O2
  • Molecular Weight : 373.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antitumor Activity : Research indicates that piperazine derivatives exhibit significant antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • Antimicrobial Effects : Piperazine derivatives have demonstrated antibacterial and antifungal activities. Studies have shown that modifications in the piperazine structure can enhance these effects, making them potential candidates for treating resistant strains of bacteria and fungi .
  • CNS Activity : Given its structural features, this compound may also interact with neurotransmitter systems, potentially influencing mood disorders or neurodegenerative conditions.

Pharmacological Profiles

The pharmacological profiles of similar compounds provide insight into the expected biological activities:

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell growth (IC50 values reported in low micromolar range)
AntibacterialEffective against a range of bacterial strains; MIC values indicate potency
AntifungalSignificant activity against various fungal pathogens

Antitumor Activity Case Study

A study evaluated the antitumor effects of a related piperazine derivative on HepG2 liver cancer cells. The compound exhibited an IC50 value of 1.30 µM, indicating potent antiproliferative activity. Mechanistic studies revealed that the compound induced apoptosis and G2/M phase cell cycle arrest, which are critical for its anticancer efficacy .

Antimicrobial Efficacy Case Study

In another investigation, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. One derivative demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.125 to 100 mg/mL across different strains . This suggests that structural modifications can lead to enhanced antimicrobial properties.

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis involves a multi-step process:

  • Step 1: Coupling of 3-chlorobenzylamine with a carbonyl-containing intermediate (e.g., chloroacetyl chloride) to form the amide linkage.
  • Step 2: Introduction of the piperazine-1-carboxamide moiety via nucleophilic substitution or carbodiimide-mediated coupling.
  • Step 3: Functionalization of the piperazine ring with the 4-fluorophenyl group under reflux conditions in aprotic solvents like dichloromethane or THF .

Characterization:

  • NMR Spectroscopy: Confirms regiochemistry of the piperazine ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS expected m/z ~460-465) .
  • HPLC: Assesses purity (>95% typical for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Temperature Control: Lower temperatures (0–5°C) during amide bond formation reduce side reactions (e.g., hydrolysis) .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for carboxamide coupling to enhance reactivity .
  • Catalyst Screening: Employ HOBt/DCC or EDCl for efficient amidation, reducing racemization .
  • Purification: Gradient column chromatography (e.g., silica gel, 5–10% MeOH in DCM) removes unreacted intermediates .

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